molecular formula C13H11BrN4OS B11021067 2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11021067
M. Wt: 351.22 g/mol
InChI Key: NTMZNIRPVAQZLE-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic small molecule designed for anticancer research and drug discovery. This compound features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities. The 1,3,4-thiadiazole moiety acts as a bioisostere of pyrimidine, the core structure of nucleic acids, which allows derivatives to potentially interfere with DNA replication processes . Furthermore, the mesoionic nature of this heterocycle enhances the molecule's ability to cross cellular membranes and interact with biological targets, contributing to good oral absorption and bioavailability . Research into analogous 1,3,4-thiadiazole-acetamide derivatives has demonstrated their potential as apoptosis inducers via the caspase pathway, with specific compounds showing activation of caspases 3 and 9 in breast cancer cell lines, indicating a mitochondrial-mediated apoptotic mechanism . The structure-activity relationship (SAR) of similar compounds suggests that the indole and thiadiazole rings, along with their substituents, are critical for cytotoxic potency, particularly against human cancer cell lines such as breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) . This reagent is provided as a high-purity solid for research purposes. It is intended for in vitro studies, including cell-based cytotoxicity assays, mechanism of action studies, and as a building block in medicinal chemistry programs. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H11BrN4OS

Molecular Weight

351.22 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H11BrN4OS/c1-8-16-17-13(20-8)15-12(19)7-18-5-4-9-2-3-10(14)6-11(9)18/h2-6H,7H2,1H3,(H,15,17,19)

InChI Key

NTMZNIRPVAQZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of indole and thiadiazole, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C12H12BrN3S\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{S}

This compound features a brominated indole moiety linked to a thiadiazole group through an acetamide functional group.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, derivatives containing the 1,3,4-thiadiazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction through the activation of caspases.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of several thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The results indicated that:

  • Caco-2 cells showed a significant reduction in viability (39.8%) when treated with the compound compared to untreated controls (p < 0.001).
  • A549 cells exhibited less sensitivity, suggesting a selective response based on the cell type.
CompoundCell LineViability Reduction (%)p-value
This compoundCaco-239.8<0.001
This compoundA549Not Significant-

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. The activation of caspase enzymes (caspases 3, 8, and 9) has been noted in similar compounds within the same class. This suggests that the compound may promote programmed cell death pathways which are often dysregulated in cancer.

Antimicrobial Activity

In addition to its anticancer properties, compounds similar to This compound have also been evaluated for antimicrobial activity. Research indicates that certain thiadiazole derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Study Findings

A comparative study on antimicrobial efficacy revealed:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AE. coli32 µg/mL
Thiadiazole Derivative BS. aureus16 µg/mL

These findings indicate that modifications to the thiadiazole structure can enhance antimicrobial potency.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of the target compound and its analogs:

Compound Name (CID or Designation) Substituents (Indole/Thiadiazole) Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
Target Compound 6-bromoindole, 5-methyl-thiadiazole C₁₄H₁₂BrN₄OS 391.3 Not reported Bromine enhances lipophilicity [14]
2-(6-fluoro-1H-indol-1-yl)-...acetamide 6-fluoroindole, 5-methyl-thiadiazole C₁₃H₁₁FN₄OS 290.32 Not reported Fluorine may alter electronegativity [13]
N-(4-Chlorophenyl)-2-[(5-...acetamide (3) 4-chlorophenyl, nitro-thiadiazole C₁₅H₁₁ClN₄O₂S₂ 393.86 Not reported Akt inhibition (92.36% efficacy) [2]
Compound 5f () 2-isopropyl-5-methylphenoxy-thiadiazole C₁₄H₁₈N₄O₂S 322.38 158–160 High yield (79%) [1]

Key Observations :

  • Halogen Effects : The bromine in the target compound likely increases molecular weight and lipophilicity compared to the fluoro analog (CID: 1219570-30-5), which may influence membrane permeability and metabolic stability .
  • Thiadiazole Substitution : The 5-methyl group on the thiadiazole ring (target) contrasts with sulfur-linked substituents (e.g., benzylthio in Compound 5h, ), which may alter π-π stacking or hydrogen-bonding interactions in biological targets .

Computational and Docking Studies

Molecular docking of Compound 3 () reveals that nitro and chlorophenyl groups form salt bridges with Akt’s Lys268 and Glu228 residues. The target’s bromine may similarly interact with hydrophobic pockets, while the methyl-thiadiazole could reduce steric hindrance compared to bulkier substituents .

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid achieves moderate yields (50–65%). However, side products like 5-bromoindole often necessitate chromatographic separation.

Example Protocol

  • Reagents : Indole (1 equiv), NBS (1.1 equiv), DCM, 0°C to room temperature.

  • Yield : 62% after silica gel chromatography.

Directed Bromination via Friedel-Crafts Acylation

A more efficient approach involves pre-functionalizing indole with an acetyl group to direct bromination. Tin(IV) chloride catalyzes Friedel-Crafts acylation, followed by bromination using HBr/H₂O₂:

  • Acylation :

    • 6-Bromoindole (1 equiv), acetyl chloride (1.2 equiv), SnCl₄ (1.5 equiv) in toluene at 0°C.

    • Yield : 68–90%.

  • Bromination :

    • Acetylated intermediate treated with HBr (48%) and H₂O₂ (30%) at 50°C.

    • Yield : 85%.

Key Insight : The acetyl group enhances regioselectivity, minimizing 5-bromo byproducts.

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine

The thiadiazole component is synthesized via cyclization of thiosemicarbazide derivatives. Two routes are prevalent:

Cyclization of Thiosemicarbazide with Acetic Anhydride

  • Reagents : Thiosemicarbazide (1 equiv), acetic anhydride (2 equiv), H₂SO₄ (catalyst).

  • Conditions : Reflux in ethanol for 6 hours.

  • Yield : 75%.

One-Pot Synthesis from Methyl Hydrazinecarbodithioate

  • Reagents : Methyl hydrazinecarbodithioate (1 equiv), ammonia solution.

  • Conditions : Stirred at room temperature for 12 hours.

  • Yield : 82%.

Comparative Table : Thiadiazole Synthesis Routes

MethodReagentsConditionsYield
Cyclization (Ac₂O)Thiosemicarbazide, Ac₂OReflux, 6h75%
One-Pot (Methyl derivative)Methyl hydrazinecarbodithioateRT, 12h82%

Acetamide Coupling: Bridging Indole and Thiadiazole

The final step involves conjugating 6-bromoindole with 5-methyl-1,3,4-thiadiazol-2-amine via an acetamide linker. Two coupling strategies are documented:

Schotten-Baumann Reaction

  • Reagents : 6-Bromoindole-1-acetyl chloride (1 equiv), 5-methyl-1,3,4-thiadiazol-2-amine (1.2 equiv), NaOH (aq).

  • Conditions : 0°C, 2 hours.

  • Yield : 58%.

Carbodiimide-Mediated Coupling

  • Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv), DMF, room temperature.

  • Conditions : Stirred for 12 hours.

  • Yield : 72%.

Optimization Note : EDCl/HOBt reduces racemization and enhances coupling efficiency compared to Schotten-Baumann.

Reaction Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve thiadiazole solubility but may degrade acid-sensitive intermediates.

  • Toluene is preferred for Friedel-Crafts steps due to its non-polar nature and compatibility with SnCl₄.

Temperature Control

  • Bromination and acylation require strict temperature control (0–5°C) to prevent polybromination or over-acylation.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures achieve >95% purity for final acetamide.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 12.10 (s, 1H, indole NH), 8.33 (s, 1H, H-2 indole), 2.50 (s, 3H, COCH₃).

  • IR : 1717 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-N thiadiazole).

Mass Spectrometry

  • HRMS (ESI) : m/z 337.20 [M+H]⁺, confirming molecular formula C₁₂H₉BrN₄OS .

Q & A

Basic Question

  • HPLC : Use C18 columns (ACN/water gradient) to detect impurities >0.1% .
  • Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C indicates thermal stability .
  • Long-term stability : Store at -20°C under argon; monitor via monthly NMR to detect hydrolysis of the acetamide bond .

How can structure-activity relationship (SAR) studies be designed to explore modifications on the thiadiazole and indole moieties?

Advanced Question
SAR strategies include:

  • Thiadiazole modifications : Replace 5-methyl with trifluoromethyl (synthesized via Pd-catalyzed cross-coupling) to assess steric/electronic effects on target binding .
  • Indole substitutions : Introduce methoxy or nitro groups at the 4-position to modulate π-π stacking with aromatic enzyme residues .
  • Bioisosteric replacement : Substitute thiadiazole with 1,2,4-triazole and compare IC50 in kinase inhibition assays .

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